![molecular formula C7H12O2 B1609312 (E)-Hept-4-enoic acid CAS No. 51193-78-3](/img/structure/B1609312.png)
(E)-Hept-4-enoic acid
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Overview
Description
4-Heptenoic acid is a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Chemical Reactions
(E)-Hept-4-enoic acid has been a subject of interest in various chemical synthesis and reaction studies. Watanabe et al. (1982) demonstrated its use in preparing jasmone and related compounds, showcasing its role in the synthesis of alkylcyclopentenones through reactions with vinylmagnesium bromide (Watanabe, Fujita, Suga, & Haibara, 1982). Similarly, Ansell, Emmett, and Coombs (1968) explored the intramolecular acylation of hept-4-enoic acid, revealing its potential in forming cyclic ketones and lactones (Ansell, Emmett, & Coombs, 1968).
Molecular Structure Studies
Research into the molecular structures of unsaturated carboxylic acids, including (E)-Hept-4-enoic acid, has been conducted by Sonneck et al. (2016). They reported on the crystal structures of such acids, providing valuable insights into their molecular conformations (Sonneck, Spannenberg, Wohlrab, & Peppel, 2016).
Reactivity in Emulsions
The reactivity of (E)-Hept-4-enoic acid and similar compounds in oil-in-water emulsions has been a topic of study, as noted by Vandemoortele et al. (2020). Their research contributes to understanding the behavior of these compounds in different environments, which is crucial for applications in food chemistry and related fields (Vandemoortele, Simon, Claes, & De Meulenaer, 2020).
Biologically Active Compounds Synthesis
The synthesis of biologically active compounds utilizing (E)-Hept-4-enoic acid as a starting material has been explored by Arai, Kawanami, and Koizumi (1991). Their work highlights the compound's utility in creating antithrombotic agents and other biologically significant molecules (Arai, Kawanami, & Koizumi, 1991).
properties
CAS RN |
51193-78-3 |
---|---|
Product Name |
(E)-Hept-4-enoic acid |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-hept-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3+ |
InChI Key |
KFXPOIKSDYRVKS-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC(=O)O |
SMILES |
CCC=CCCC(=O)O |
Canonical SMILES |
CCC=CCCC(=O)O |
Other CAS RN |
51193-78-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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